molecular formula C20H25N5 B11032374 6-(2-Ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline

6-(2-Ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11032374
M. Wt: 335.4 g/mol
InChI Key: FGSZWJAHVQDKFM-UHFFFAOYSA-N
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Description

6-(2-Ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. The compound features a triazolo-pyrimidine moiety fused with a tetrahydroquinoline structure, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring. This can be done through the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines .

Industrial Production Methods

Industrial production of this compound may involve microwave-mediated, catalyst-free synthesis techniques. This method uses enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and eco-friendly processes . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iron (III) chloride for mild oxidation, and reducing agents for reduction reactions . Substitution reactions often involve nucleophiles or electrophiles under specific conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline is unique due to its fused tetrahydroquinoline structure, which enhances its stability and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile agent in various scientific research applications.

Properties

Molecular Formula

C20H25N5

Molecular Weight

335.4 g/mol

IUPAC Name

6-(2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C20H25N5/c1-6-18-22-19-21-8-7-17(25(19)24-18)15-10-14-13(3)11-20(4,5)23-16(14)9-12(15)2/h7-10,13,23H,6,11H2,1-5H3

InChI Key

FGSZWJAHVQDKFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC=NC2=N1)C3=CC4=C(C=C3C)NC(CC4C)(C)C

Origin of Product

United States

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